N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide

Neuroscience Nicotinic Receptor Pharmacology Allosteric Modulation

This benzamide-based α7 nAChR positive allosteric modulator (PAM) enables precise linker-length SAR studies as the 4-carbon butyl homolog, distinctly differentiated from propyl (C3) and pentyl (C5) analogs. The absence of a sulfonamide group ensures specificity against carbonic anhydrase and other off-targets. The electron-withdrawing CF₃ group enhances metabolic stability for long-duration cell-based assays. Supplied at ≥95% purity for non-human research only.

Molecular Formula C14H18F3NO2S
Molecular Weight 321.36
CAS No. 1396809-71-4
Cat. No. B2868446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide
CAS1396809-71-4
Molecular FormulaC14H18F3NO2S
Molecular Weight321.36
Structural Identifiers
SMILESCC(CCSC)(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)O
InChIInChI=1S/C14H18F3NO2S/c1-13(20,6-7-21-2)9-18-12(19)10-4-3-5-11(8-10)14(15,16)17/h3-5,8,20H,6-7,9H2,1-2H3,(H,18,19)
InChIKeyIORVOTCRJVGFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide (CAS 1396809-71-4): A High-Purity Benzamide Research Tool for Neuronal Nicotinic Receptor PAM Profiling


N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide (CAS 1396809-71-4) is a synthetic benzamide derivative featuring a 3-(trifluoromethyl)benzamide core and a 2-hydroxy-2-methyl-4-(methylthio)butyl side chain . It belongs to a class of amide compounds investigated as positive allosteric modulators (PAMs) of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype [1]. The compound has a molecular formula of C₁₄H₁₈F₃NO₂S, a molecular weight of 321.36 g/mol, and is typically supplied at ≥95% purity for non-human research applications .

Why N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Analogs in nAChR PAM Studies


Benzamide-based nAChR PAMs exhibit steep structure-activity relationships (SAR) where minor changes in the N-alkyl side chain or aryl substitution pattern dramatically alter allosteric potency, subtype selectivity, and intrinsic efficacy [1]. The 4-(methylthio)butyl linker of the target compound provides a distinct spatial and electronic environment compared to shorter-chain analogs (e.g., propyl linkers), which can shift the compound from a pure PAM to a silent allosteric modulator or even a negative allosteric modulator . Even compounds sharing the same 3-(trifluoromethyl)benzamide headgroup but differing by a single methylene unit in the linker have shown divergent pharmacological profiles, making direct substitution unreliable without head-to-head functional comparison data .

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide vs. Closest Analogs


Extended Butyl Linker vs. Propyl Analog: Structural and Predicted Pharmacological Differentiation for nAChR PAM Activity

The target compound contains a 4-(methylthio)butyl linker (four-carbon backbone), while the closest cataloged analog, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide (CAS 1421531-32-9), possesses a 3-(methylthio)propyl linker (three-carbon backbone) . This additional methylene unit increases the linker length and alters the spatial positioning of the hydroxy-methylthio moiety relative to the benzamide pharmacophore, a parameter known to modulate nAChR allosteric binding within this chemotype [1].

Neuroscience Nicotinic Receptor Pharmacology Allosteric Modulation

Trifluoromethyl vs. Non-Fluorinated Benzamide Headgroup: Enhanced Metabolic Stability and Lipophilicity for In Vitro nAChR Assays

The 3-(trifluoromethyl) substitution on the benzamide ring introduces strong electron-withdrawing character and increased lipophilicity compared to unsubstituted or methyl-substituted benzamide analogs (e.g., N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide or its pivalamide counterpart) . The trifluoromethyl group is a well-established bioisostere that enhances metabolic stability by blocking oxidative metabolism at the meta position [1].

Medicinal Chemistry Drug Metabolism Receptor Pharmacology

Sulfanyl-Containing Side Chain vs. Sulfonamide Analogs: Divergent Hydrogen-Bonding Capacity and Target Engagement Profile

The methylthio (methylsulfanyl) group in the target compound provides a thioether moiety that cannot act as a hydrogen-bond donor, in contrast to closely related sulfonamide analogs (e.g., N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide derivatives) which contain a sulfonamide (–SO₂NH–) group capable of both hydrogen-bond donation and acceptance . This difference in hydrogen-bonding capacity translates to distinct target engagement profiles, as sulfonamide-containing analogs have been documented to interact with carbonic anhydrase and other off-target enzymes, whereas the thioether-benzamide scaffold is specifically associated with nAChR PAM activity [1].

Chemical Biology Structure-Activity Relationship Target Engagement

Recommended Application Scenarios for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide in nAChR Research


SAR Studies Mapping Linker Length Dependence of α7 nAChR Positive Allosteric Modulation

Use the target compound as the four-carbon linker representative in a homologous series comparing propyl (C3), butyl (C4), and pentyl (C5) N-alkyl benzamide PAMs. The differential efficacy and potency shifts observed across the series can pinpoint the optimal linker geometry for α7 nAChR PAM activity, directly building on the linker-length differentiation evidence established in Section 3 [1].

Control Compound for Off-Target Profiling of Sulfonamide-Containing Chemical Probes

Employ the benzamide compound as a specificity control when profiling sulfonamide-based probes that may engage carbonic anhydrase or other sulfonamide-recognizing enzymes alongside nAChRs. The absence of the sulfonamide group, as quantified in Section 3 (ΔHBD = -1), allows researchers to attribute biological effects specifically to nAChR allosteric modulation rather than polypharmacology [1].

Metabolic Stability Benchmarking in Cellular nAChR PAM Assays

Leverage the trifluoromethyl group's electron-withdrawing character (σₘ ≈ 0.43) to benchmark metabolic stability in hepatic microsome or hepatocyte assays when compared to non-fluorinated benzamide analogs. This application is directly supported by the physicochemical differentiation evidence in Section 3 and identifies the compound as the preferred candidate for long-duration cell-based nAChR modulation experiments [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.